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Compound of Interest

Compound Name: 4-Chloro-2-methylphenol

Cat. No.: B052076 Get Quote

A comprehensive analysis of the toxicological profiles of chlorinated cresol isomers, providing

researchers, scientists, and drug development professionals with comparative data, detailed

experimental methodologies, and insights into their mechanisms of action.

Chlorinated cresols, a group of substituted phenolic compounds, are widely used as

disinfectants, preservatives, and antiseptics. Their broad-spectrum antimicrobial activity has led

to their incorporation into various pharmaceutical, industrial, and consumer products. However,

their potential for toxicity necessitates a thorough understanding of their comparative risk

profiles. This guide provides a detailed comparison of the toxicity of various chlorinated cresol

isomers, supported by experimental data, to aid in risk assessment and the development of

safer alternatives.

Quantitative Toxicity Data
The acute and subchronic toxicity of several chlorinated cresol isomers and related compounds

have been evaluated through various studies. The following tables summarize key quantitative

toxicity data, including median lethal dose (LD50) and concentration (LC50) values, as well as

No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels

(LOAEL).

Table 1: Acute Oral Toxicity of Chlorinated Cresols and Related Compounds
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Chemical
Name

CAS Number Test Species LD50 (mg/kg) Reference

p-Chloro-m-

cresol (PCMC)
59-50-7 Rat (male) 1830 [1][2]

4-Chloro-o-cresol 1570-64-5 Mouse 1320 [3]

2-Chloro-p-cresol 6640-27-3 Rat 500 [4]

o-Cresol 95-48-7 Rat 121 [5]

m-Cresol 108-39-4 Rat 242 [5]

p-Cresol 106-44-5 Rat 207 [5]

Table 2: Acute Dermal Toxicity of Chlorinated Cresols and Related Compounds

Chemical
Name

CAS Number Test Species LD50 (mg/kg) Reference

p-Chloro-m-

cresol (PCMC)
59-50-7 Rat (female) >2000 [2]

2-Chloro-p-cresol 6640-27-3 ATE 1100 [4]

o-Cresol 95-48-7 Rat 620

m-Cresol 108-39-4 Rabbit 2050

p-Cresol 106-44-5 Rabbit 300
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Chemical
Name

CAS
Number

Test
Species

LC50
(mg/m³)

Exposure
Duration

Reference

p-Chloro-m-

cresol

(PCMC)

59-50-7 Rat >583 4 hours [1]

4-Chloro-o-

cresol
1570-64-5 Rat 900 4 hours [6]

2-Chloro-p-

cresol
6640-27-3 ATE 11 mg/l 4 hours [4]

o-Cresol 95-48-7 Rat >20 Not specified [7]

Table 4: Subchronic Oral Toxicity of p-Chloro-m-cresol (PCMC)

Test
Species

Duration
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Observed
Effects at
LOAEL

Reference

Rat 28 days 200 400

Decreased

body weight

gain

Rat 13 weeks 167 -

No adverse

effects

observed

Rat 2 years 21 103.1

Decreased

absolute

adrenal gland

weights in

males

Experimental Protocols
The toxicity data presented in this guide were primarily generated following standardized

experimental protocols, such as those established by the Organisation for Economic Co-
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operation and Development (OECD). Below are detailed summaries of the key methodologies

for acute toxicity testing.

Acute Oral Toxicity (Based on OECD Guideline 423)
The acute oral toxicity studies are designed to determine the median lethal dose (LD50) of a

substance when administered orally.

Test Animals: Typically, young adult rats of a single sex (usually females) are used. The

animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in individual cages with controlled temperature

(22 ± 3°C) and humidity. Standard laboratory diet and drinking water are provided ad libitum,

with a fasting period before administration of the test substance.[8]

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. The volume administered is generally kept low to avoid discomfort to the

animals.

Procedure: The study follows a stepwise procedure where a small group of animals (typically

3) is dosed at a specific level. The outcome (mortality or survival) determines the dose for

the next group. This process is repeated until the LD50 can be estimated.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after

dosing.

Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Acute Dermal Toxicity (Based on OECD Guideline 402)
This test assesses the potential hazards of a substance upon short-term dermal exposure.[9]

[10][11][12]

Test Animals: Adult rats, rabbits, or guinea pigs are commonly used. The animals should

have healthy, intact skin.[11]
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Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the

dorsal area of the trunk of the test animals.

Dose Application: The test substance is applied uniformly over an area of at least 10% of the

body surface. The area is then covered with a porous gauze dressing and non-irritating tape

for a 24-hour exposure period.[12][13]

Procedure: A fixed-dose procedure is often employed, starting with a dose expected to

produce signs of toxicity. Subsequent doses are adjusted based on the observed effects.

Observation Period: Animals are observed for mortality and signs of toxicity for at least 14

days. Body weight is recorded weekly.

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline
403)
This guideline provides methods for assessing the health hazards of a substance upon short-

term inhalation exposure.[3][13][14][15][16][17][18]

Test Animals: The rat is the preferred species. Young adult animals are used and

acclimatized to the laboratory conditions.[13][18]

Exposure Method: Exposure can be "nose-only" or "whole-body" in specially designed

inhalation chambers. The test atmosphere (gas, vapor, or aerosol) is generated and

monitored to ensure a stable and uniform concentration.[13][18]

Procedure: Two main protocols are described: a traditional LC50 protocol with a fixed 4-hour

exposure to different concentrations, and a Concentration x Time (C x t) protocol with varying

exposure durations and concentrations.[3][13][18]

Observation Period: Animals are observed for at least 14 days for mortality, clinical signs,

and body weight changes.[3][13][16]

Pathology: A gross necropsy is performed on all animals at the end of the observation

period.[3][13][16]
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Mechanisms of Toxicity and Signaling Pathways
The toxicity of chlorinated cresols is attributed to several mechanisms, including metabolic

activation by cytochrome P450 enzymes and the induction of oxidative stress. Certain isomers

have also been shown to interfere with specific cellular signaling pathways.

Metabolic Activation and Oxidative Stress
The metabolism of cresols and their chlorinated derivatives can lead to the formation of

reactive metabolites. For instance, p-cresol is metabolized by cytochrome P450 enzymes,

which can lead to the formation of reactive intermediates. This metabolic activation can deplete

cellular antioxidants, such as glutathione, and induce oxidative stress, contributing to cellular

damage.

The following diagram illustrates a simplified workflow for investigating the metabolic activation

of a chlorinated cresol.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Incubation

Metabolite Analysis

Toxicity Assessment

Chlorinated Cresol

IncubationLiver Microsomes

NADPH

Extraction
Sample

LC-MS/MS Analysis Metabolite Identification

Exposure to MetabolitesCell Culture

Cytotoxicity Assay

Oxidative Stress Assay

Click to download full resolution via product page

Caption: Workflow for studying the metabolic activation and toxicity of chlorinated cresols.

Disruption of Protein Kinase C (PKC) Signaling
p-Cresol has been shown to disrupt cardiomyocyte adherens junctions through a mechanism

involving the activation of Protein Kinase Cα (PKCα).[5][9] This disruption can impair the

mechanical and electrical coupling between heart muscle cells. The signaling pathway involves

an increase in intracellular calcium, which activates PKCα.

The diagram below illustrates the p-cresol-induced PKCα signaling pathway leading to the

disruption of adherens junctions.
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Caption: p-Cresol-induced PKCα signaling pathway leading to cardiomyocyte adherens

junction disruption.[5][9]

Conclusion
This guide provides a comparative overview of the toxicity of chlorinated cresols, highlighting

differences in their acute and subchronic toxicities. The provided data and experimental

protocols serve as a valuable resource for researchers in toxicology, pharmacology, and drug

development. Understanding the mechanisms of toxicity, including metabolic activation and

disruption of cellular signaling pathways, is crucial for assessing the risks associated with these

compounds and for guiding the development of safer alternatives. Further research is

warranted to expand the toxicological database for a wider range of chlorinated cresol isomers

to enable a more comprehensive comparative risk assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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